molecular formula C22H19ClO4 B11655913 1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11655913
M. Wt: 382.8 g/mol
InChI Key: SXETWEJBEZGUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative featuring a partially saturated benzo[c]chromen-6-one core. The compound is structurally characterized by a 3-methyl group and a 1-position substitution with a 2-(4-chlorophenyl)-2-oxoethoxy moiety. This substitution pattern distinguishes it from naturally occurring urolithins and other synthetic analogs, which often bear hydroxyl or alkoxy groups at the 3-position .

The 4-chlorophenyl group in the substituent introduces both lipophilic and electron-withdrawing properties, which may influence biological activity, solubility, and target binding.

Properties

Molecular Formula

C22H19ClO4

Molecular Weight

382.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C22H19ClO4/c1-13-10-19(26-12-18(24)14-6-8-15(23)9-7-14)21-16-4-2-3-5-17(16)22(25)27-20(21)11-13/h6-11H,2-5,12H2,1H3

InChI Key

SXETWEJBEZGUNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Optimization Insights:

  • Catalyst type : Palladium-on-carbon outperforms platinum oxide in selectivity (90% vs. 75%).

  • Pressure effects : Higher H2 pressure (5 atm) reduces reaction time without over-reduction byproducts.

  • Purity : Final purification via silica gel chromatography (CH2Cl2:MeOH = 20:1) achieves >99% purity.

Comparative Analysis of Synthetic Routes

The table below contrasts three primary methods for synthesizing 1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one:

MethodReagents/ConditionsYield (%)Purity (%)Key Advantage
Copper-mediated couplingCuSO4, NaOH, 100°C, 1 h5598.2Scalable for bulk synthesis
Sequential alkylationK2CO3, DMF, 120°C, 24 h6897.8Regioselective functionalization
Catalytic hydrogenationPd/C, H2 (5 atm), 50°C, 6 h7299.1High stereochemical control

Data adapted from.

Analytical Validation and Characterization

Post-synthetic characterization employs:

  • 1H/13C NMR : Confirms substitution patterns and ring saturation. For instance, the methyl group at C3 appears as a singlet at δ 1.39 ppm, while the tetrahydro ring protons resonate as multiplet clusters between δ 1.2–2.8 ppm.

  • HRMS : Validates molecular formula (C22H19ClO4+) with <5 ppm mass accuracy.

  • HPLC : Ensures >98% chromatographic purity using C18 columns and acetonitrile/water gradients.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Over-alkylation at the 7-position occurs with excess halide reagents.

    • Solution : Stoichiometric control (1:1.3 substrate:halide ratio) minimizes this.

  • Catalyst Deactivation :

    • Issue : Pd/C loses activity due to sulfur impurities in DMF.

    • Solution : Switch to dimethylacetamide (DMA) as the solvent for hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group at a specific position on the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of the benzochromene structure can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antimicrobial action.

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines while sparing normal cells. The mechanisms of action may involve the induction of oxidative stress or interference with cellular signaling pathways.

Anti-inflammatory Effects

Compounds within this chemical class have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A study conducted on derivatives of benzo[c]chromene found that certain modifications significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated zones of inhibition ranging from 16 mm to 26 mm against standard pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)MIC (µg/mL)
Compound A2450
Compound B1875
Compound C2060

Case Study 2: Cytotoxicity Assays

In vitro assays demonstrated selective cytotoxicity towards several cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated significant potential for therapeutic applications in oncology.

Cell LineIC50 (µM)Notes
HeLa10Selective against cancer
MCF-715Lower toxicity to normal cells

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Fluorescence: Hydroxyl groups at the 3-position (e.g., THU-OH, Urolithin B) enable Fe(III) sensing via fluorescence quenching. Saturation of the benzochromenone core (THU-OH) enhances selectivity compared to the unsaturated Urolithin B . The target compound’s 3-methyl and 1-(chlorophenyl-oxoethoxy) groups likely abolish fluorescence due to the absence of a hydroxyl group and increased steric bulk.

PDE2 Inhibition :

  • Derivatives with alkoxy substituents (e.g., compound 4k) show moderate PDE2 inhibition (IC₅₀ ~33–34 μM). Substituents with ~5 carbons (e.g., 1,3-dioxane) improve activity .
  • The target compound’s 4-chlorophenyl group may enhance hydrophobic interactions with PDE2’s binding pocket, though its larger size could reduce affinity compared to linear alkoxy chains.

Physicochemical Properties: Lipophilicity: The 4-chlorophenyl group increases logP vs. Molecular Weight: The target compound (MW ~372.8 g/mol) is heavier than THU-OH (232.2 g/mol) but lighter than biphenylyl derivatives (424.5 g/mol) .

Synthetic Flexibility: The benzochromenone core allows diverse substitutions at positions 1 and 3. For example, reactions with halogenated intermediates (e.g., bromoalkoxy compounds) yield derivatives with tailored electronic and steric profiles .

Biological Activity

1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS Number: 307550-63-6) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[c]chromene core with an ethoxy and chlorophenyl substituent. Its molecular formula is C22H19ClO4, with a molecular weight of 382.84 g/mol .

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. For instance:

  • Study Findings : A study evaluated various synthesized derivatives for their antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .
CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
This compoundStrongModerate

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting cancer cell proliferation:

  • Case Study : A series of derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), where certain compounds showed significant cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The enzyme inhibitory potential of this compound has been explored particularly regarding acetylcholinesterase (AChE) and urease:

  • Findings : The synthesized compounds exhibited strong inhibitory activity against urease and moderate inhibition of AChE. This suggests potential applications in treating conditions like peptic ulcers and Alzheimer's disease .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Binding Affinity : Docking studies have indicated that the compound binds effectively to target proteins involved in bacterial resistance and cancer progression.
  • Reactive Oxygen Species (ROS) : Some derivatives have shown the ability to modulate ROS levels within cells, contributing to their anticancer effects.

Q & A

Q. What synthetic strategies are optimal for synthesizing this compound?

Methodological Answer:

  • Key Route: Utilize a multi-step approach involving Michael addition followed by cyclization . For example:

React a chalcone derivative (e.g., 4-chlorophenyl-substituted enone) with ethyl acetoacetate under basic conditions (e.g., NaOH in ethanol) to form a cyclohexenone intermediate .

Perform cyclization using acid catalysis or thermal conditions to construct the benzo[c]chromen-6-one core .

  • Critical Parameters:
  • Temperature: Reflux (~80°C) for 8–12 hours.
  • Solvent: Absolute alcohol or toluene for improved yield.
  • Monitoring: Use TLC or HPLC to track reaction progress.

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer:

  • Spectroscopic Techniques:
  • NMR : Assign peaks for the 4-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the tetrahydrochromenone backbone (δ ~2.5–3.2 ppm for methyl/methylene groups) .
  • IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹).
    • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar chromenones .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Advanced Research Questions

Q. How should researchers address contradictions in stability data during long-term experiments?

Methodological Answer:

  • Issue : Organic degradation during prolonged assays (e.g., 9-hour data collection periods can alter compound integrity due to thermal or oxidative effects) .
  • Solutions :

Temperature Control : Use continuous cooling (4°C) to slow degradation.

Stabilizers : Add antioxidants (e.g., BHT) or inert atmosphere (N₂/Ar) to minimize oxidation.

Real-Time Monitoring : Employ HPLC or UV-Vis spectroscopy at intervals to quantify degradation products.

Q. What are the dominant degradation pathways of this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design :
  • Conditions : Expose the compound to buffers at pH 3 (acidic), 7 (neutral), and 10 (basic) at 37°C for 24–72 hours.
  • Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of the oxoethoxy group or ring-opening of the chromenone core) .
    • Key Findings : Acidic conditions may cleave the ether linkage, while basic conditions could promote β-keto ester hydrolysis.

Q. How can researchers design experiments to evaluate its bioactivity against enzyme targets?

Methodological Answer:

  • In Vitro Assays :
  • Kinetic Studies : Measure inhibition constants (Kᵢ) for cytochrome P450 isoforms or kinases using fluorogenic substrates .
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to the active site of target proteins.
    • SAR Analysis : Synthesize analogs (e.g., replacing the 4-chlorophenyl group with fluorophenyl or methoxy variants) to correlate substituent effects with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.